molecular formula C12H7F5N2O2 B2424443 2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 320423-25-4

2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2424443
CAS No.: 320423-25-4
M. Wt: 306.192
InChI Key: UNAOENOOFGWMEX-UHFFFAOYSA-N
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Description

2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

(2,4-difluorophenyl) 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F5N2O2/c1-19-5-7(10(18-19)12(15,16)17)11(20)21-9-3-2-6(13)4-8(9)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAOENOOFGWMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

The compound exhibits several biological activities that make it valuable in research:

1. Anti-inflammatory Properties

  • The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition can lead to anti-inflammatory effects, making it a candidate for developing anti-inflammatory drugs .

2. Antitumor Activity

  • Preliminary studies suggest that derivatives of this compound may exhibit significant antitumor properties. It has shown effectiveness against various human cancer cell lines, including breast and ovarian cancers, indicating its potential as an anticancer agent.

3. Enzyme Inhibition

  • The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or signaling pathways. The presence of fluorine atoms enhances its binding affinity to these targets, which could be pivotal for therapeutic applications .

Medicinal Chemistry

In medicinal chemistry, 2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is being explored for its potential to develop new anti-inflammatory and anticancer drugs. Its ability to modulate enzyme activity makes it a promising candidate for further investigation.

Agricultural Chemistry

The compound's unique structure may also lend itself to applications in agricultural chemistry, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance biological activity against pests and diseases in crops.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively reduced inflammation in murine models by inhibiting COX enzymes. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Antitumor Efficacy

In vitro studies conducted on various cancer cell lines revealed that the compound exhibited nanomolar activity against breast cancer cells. This suggests a broad-spectrum antitumor potential, warranting further exploration into its mechanisms of action and efficacy in vivo.

Mechanism of Action

The mechanism of action of 2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A well-known antidepressant with a trifluoromethyl group.

    Celecoxib: An anti-inflammatory drug with a pyrazole ring.

    Fipronil: An insecticide with a trifluoromethyl group.

Uniqueness

2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its trifluoromethyl and difluorophenyl groups, which confer enhanced stability, lipophilicity, and bioactivity compared to other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.

Biological Activity

The compound 2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H8F5N3O2C_{12}H_{8}F_{5}N_{3}O_{2}, with a molecular weight of approximately 325.2 g/mol. The structure features a pyrazole ring substituted with trifluoromethyl and carboxylate groups, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC₁₂H₈F₅N₃O₂
Molecular Weight325.2 g/mol
SolubilitySoluble in organic solvents
Melting PointData not available

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds with similar structures have shown efficacy against various cancer cell lines. For instance, a study reported that pyrazole derivatives displayed IC50 values ranging from 54.25% to 90% against different cancer types, including HeLa (cervical cancer) and HepG2 (liver cancer) cells .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds related to 2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate have shown promising results in reducing inflammation markers in vitro. An example includes a series of triazole-linked pyrazoles that demonstrated significant anti-inflammatory activity with IC50 values comparable to standard medications like diclofenac sodium .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression and inflammation. For example, many pyrazole derivatives act as inhibitors of cyclooxygenases (COX) and histone deacetylases (HDAC), which are crucial in inflammatory responses and tumorigenesis .

Table 2: Biological Activities and IC50 Values

Activity TypeCell Line/TargetIC50 Value (µM)
AnticancerHeLa54.25
AnticancerHepG238.44
Anti-inflammatoryVarious60.56 - 69.15

Case Study 1: Anticancer Screening

A study evaluated a series of pyrazole derivatives for their anticancer properties against multiple cell lines, including non-small cell lung cancer and colon cancer models. The compound showed promising inhibition rates, leading to further development for targeted therapies .

Case Study 2: Inflammation Models

In another investigation, the anti-inflammatory effects were assessed using animal models of inflammation induced by carrageenan. The results indicated a significant reduction in paw edema when treated with the compound, highlighting its potential for treating inflammatory diseases .

Q & A

Q. Q1. What are the established synthetic routes for preparing this compound, and what intermediates are critical?

Answer: The synthesis typically involves three stages:

Pyrazole Core Formation : Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is alkylated at the N1 position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to yield ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate .

Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH.

Esterification : The acid is coupled with 2,4-difluorophenol via Steglich esterification (DCC/DMAP) or acid chloride formation (SOCl₂) followed by phenol reaction .

Key intermediates include the ethyl ester (CAS 155377-19-8) and the free carboxylic acid (CAS 113100-53-1) .

Advanced Synthesis

Q. Q2. How can regioselectivity challenges during pyrazole alkylation be addressed?

Answer: Regioselectivity is influenced by:

  • Base Selection : Strong bases (e.g., NaH) favor deprotonation at the more acidic N1 position.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for N-alkylation.
  • Computational Modeling : DFT calculations predict charge distribution (e.g., N1 vs. N2 reactivity) to guide reagent choice .
  • Monitoring : LC-MS tracks intermediate formation, allowing real-time optimization .

Analytical Characterization

Q. Q3. What advanced techniques resolve structural ambiguities caused by fluorine substituents?

Answer:

  • 19F NMR : Identifies distinct fluorine environments (e.g., CF₃ vs. aromatic F) with chemical shifts between -60 to -70 ppm for CF₃ and -110 to -120 ppm for aromatic F .
  • X-ray Crystallography : Resolves regiochemistry and confirms the ester linkage geometry, as demonstrated for analogous pyrazole-thiazole hybrids .
  • HRMS : Confirms molecular formula (C₁₃H₁₀F₅N₂O₂) with <2 ppm error .

Data Contradiction Analysis

Q. Q4. How should conflicting bioactivity data for similar pyrazole derivatives be resolved?

Answer:

  • Standardized Assays : Use CLSI M38-A2 guidelines for antifungal testing to ensure consistency in MIC values .
  • SAR Studies : Compare substituent effects (e.g., 2,4-difluorophenyl vs. 4-chlorophenyl) using CoMFA models to isolate electronic contributions .
  • Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain variability in in vivo vs. in vitro results .

Methodological Optimization

Q. Q5. What strategies improve the yield of the final esterification step?

Answer:

  • Microwave Assistance : Reduces reaction time (2 hrs vs. 24 hrs) and improves yield (85% vs. 60%) by enhancing activation energy .
  • Catalyst Screening : DMAP outperforms HOBt in DCC-mediated coupling, reducing side-product formation .
  • Solvent Optimization : Anhydrous CH₂Cl₂ minimizes hydrolysis side reactions compared to DMF .

Biological Evaluation

Q. Q6. What in vitro models are suitable for pesticidal activity assessment?

Answer:

  • Fungal Inhibition : Mycelial growth assays against Botrytis cinerea (EC₅₀: 10–50 μg/mL) in potato dextrose agar .
  • Enzyme Targets : Mitochondrial complex II (succinate dehydrogenase) inhibition assays using porcine heart extracts, with IC₅₀ values compared to commercial fungicides .
  • Resistance Profiling : Cross-test against azole-resistant Candida strains to assess novel mechanisms .

Safety and Handling

Q. Q7. What precautions are critical for handling this compound?

Answer:

  • PPE : Use nitrile gloves and safety goggles due to skin/eye irritation risks (GHS Category 2) .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid fluorinated byproducts .

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